Myelopeptide-2 is classified as an immunomodulating oligopeptide. It was first identified in studies focusing on the effects of bone marrow-derived factors on immune cell functionality. The peptide is categorized under a broader class of myelopeptides, which are known for their roles in immune regulation and potential therapeutic applications .
Myelopeptide-2 can be synthesized using various methods, including solid-phase peptide synthesis and recombinant DNA techniques. The solid-phase method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This approach facilitates the purification of the synthesized peptide through techniques such as reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity levels .
The synthesis typically involves protecting group strategies to prevent unwanted reactions during the coupling of amino acids. After synthesis, the peptide is cleaved from the solid support and deprotected to yield the final product. The use of HPLC ensures that impurities and unreacted starting materials are removed, resulting in a biologically active peptide suitable for further research and application .
The molecular structure of Myelopeptide-2 can be represented by its amino acid sequence: Leu-Val-Val-Tyr-Pro-Trp. This sequence contributes to its specific biological activities through its three-dimensional conformation, which is crucial for receptor interactions.
Conformational analysis using computational modeling has been conducted to understand the spatial structure of Myelopeptide-2 and its analogs. Such studies provide insights into how structural variations can influence biological activity and interactions with target cells .
Myelopeptide-2 engages in various biochemical interactions within biological systems. It primarily acts on T lymphocytes, modulating their response to mitogens and restoring their proliferative capacity when inhibited by factors such as conditioned media from leukemia cells.
The mechanism involves binding to specific receptors on T lymphocytes, which triggers intracellular signaling pathways that enhance cytokine production, notably interleukin-2. This action is dose-dependent and highlights the peptide's potential as an immunotherapeutic agent .
The mechanism by which Myelopeptide-2 exerts its effects involves several steps:
Myelopeptide-2 is typically presented as a white powder with a molecular weight around 800 Da, depending on the specific modifications made during synthesis.
The peptide is soluble in water and exhibits stability under physiological conditions, making it suitable for biological applications. Its stability can be influenced by factors such as pH and temperature, which are critical during storage and handling .
Myelopeptide-2 has several promising applications in scientific research and medicine:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: